Naphtho(1,8-cd)-1,2-telluraselenole
Description
Properties
CAS No. |
64869-37-0 |
|---|---|
Molecular Formula |
C10H6SeTe |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
XVVKTKBJYPLSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Naphtho 1,8 Cd 1,2 Telluraselenole
Historical Context of Peri-Bridged Naphthalene (B1677914) Chalcogenide Synthesis
The synthesis of naphthalene-based compounds with chalcogen bridges in the peri-positions (1,8-positions) has a rich history. Early methods often involved harsh reaction conditions and multi-step procedures. The development of synthetic routes to these heterocycles has been driven by the quest for novel organic materials with tailored electronic and optical properties. The unique steric and electronic environment imposed by the rigid naphthalene backbone makes these compounds fascinating targets for synthetic chemists.
Precursor Chemistry and Derivatization Strategies from 1,8-Dibromonaphthalene (B102958)
A primary and versatile starting material for the synthesis of Naphtho(1,8-cd)-1,2-telluraselenole and its analogs is 1,8-dibromonaphthalene. This precursor offers two reactive sites in the correct proximity for the construction of the five-membered chalcogen-containing ring. Derivatization strategies often involve the conversion of the bromo groups into more reactive functionalities.
One common approach involves the reaction of 1,8-dibromonaphthalene with organolithium reagents, such as n-butyllithium, to generate a dilithio intermediate. This highly reactive species can then be quenched with elemental selenium and tellurium or their respective electrophilic sources.
Stepwise Synthesis Protocols
The construction of the unsymmetrical telluraselenole ring typically necessitates a stepwise introduction of the two different chalcogen atoms to avoid the formation of symmetrical diselenides and ditellurides.
Sequential Chalcogen Introduction via Organometallic Intermediates
A key strategy for the synthesis of this compound involves a carefully controlled sequence of reactions utilizing organometallic intermediates. A widely referenced method begins with the mono-lithiation of 1,8-dibromonaphthalene, followed by the introduction of one of the chalcogens. For instance, reacting the mono-lithiated species with elemental selenium would yield a selenenyl bromide intermediate after subsequent bromination. This intermediate can then undergo a second lithiation, followed by quenching with a tellurium source to complete the heterocyclic ring.
An alternative approach starts with 1,8-diaminonaphthalene. This compound undergoes diazotization, followed by reaction with a mixture of tellurium and selenium reagents to introduce the chalcogen atoms.
| Starting Material | Reagents | Key Intermediate |
| 1,8-Dibromonaphthalene | 1. n-BuLi, 2. Se, 3. Br2 | 1-Bromo-8-(selenenylbromide)naphthalene |
| 1,8-Diaminonaphthalene | 1. NaNO2, HCl, 2. TeCl4, SeO2 | Diazenium intermediate |
Comparative Analysis of Analogous Approaches for Related Naphtho-Chalcogen Heterocycles
The synthetic strategies for this compound can be compared to those used for related symmetrical and unsymmetrical peri-chalcogen bridged naphthalenes. For symmetrical systems like Naphtho[1,8-cd:4,5-c′d′]bis researchgate.netdiselenole, the synthesis is more straightforward, often involving the direct reaction of a doubly activated naphthalene precursor with a single chalcogen source. rsc.org
The synthesis of unsymmetrical diatomic chalcogen bridges, as in the target molecule, presents the challenge of selective bond formation. acs.org The methods employed highlight the need for careful control over stoichiometry and reaction conditions to favor the desired heterocycle over potential side products.
Modern Synthetic Advancements and Methodological Innovations
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of organochalcogen compounds.
Electrochemical Synthetic Techniques for Chalcogen-Containing Naphtho Compounds
Electrochemical methods offer a powerful tool for both the synthesis and characterization of chalcogen-containing naphtho compounds. The electrochemical behavior of these molecules is of significant interest due to their redox activity, which is crucial for applications in electronic materials and energy storage.
Studies on related compounds, such as naphtho[1,8-cd] researchgate.netresearchgate.netdithiol (DTN), have shown that electro-oxidation can lead to the formation of polymeric films on electrode surfaces. researchgate.net The resulting polymer, poly(DTN), exhibits reversible and well-defined oxidation-reduction responses in aprotic non-aqueous solutions, indicating its potential as an electroactive material. researchgate.net This electropolymerization is a synthetic technique that directly functionalizes an electrode with the chalcogen-containing naphtho compound.
The electrochemical properties of these compounds are often investigated using cyclic voltammetry. For example, the investigation of dibenzo[c,e] researchgate.netresearchgate.netdithiin, naphtho[1,8-cd] researchgate.netresearchgate.netdithiol, and naphtho[1,8-cd:4,5-c'd']bis researchgate.netresearchgate.netdithiol has demonstrated their suitability as active cathode materials in lithium batteries. researchgate.net These compounds show favorable intramolecular redox reactions of the S-S bond. researchgate.net Specifically, naphtho[1,8-cd:4,5-c'd']bis researchgate.netresearchgate.netdithiol is noted for its potential as a high-capacity material due to a four-electron redox system in a single molecule. researchgate.net
The table below summarizes the electrochemical data for related naphtho-dichalcogenide compounds.
| Compound Name | Technique | Key Findings | Reference |
| Naphtho[1,8-cd] researchgate.netresearchgate.netdithiol | Cyclic Voltammetry | Electro-oxidation leads to a stable, polymeric film with reversible redox behavior. | researchgate.net |
| Dibenzo[c,e] researchgate.netresearchgate.netdithiin | Cyclic Voltammetry | Shows good properties as an active cathode material for lithium batteries. | researchgate.net |
| Naphtho[1,8-cd:4,5-c'd']bis researchgate.netresearchgate.netdithiol | Cyclic Voltammetry & Charge/Discharge | Good performance as a high-capacity cathode material due to a four-electron redox system. | researchgate.net |
Exploration of One-Pot Synthesis Strategies for Naphtho Derivatives
One-pot synthesis strategies are highly desirable in organic chemistry as they can improve efficiency, reduce waste, and simplify reaction procedures. While a specific one-pot synthesis for this compound is not prominently documented, the exploration of such strategies for other naphthalene-based derivatives suggests potential pathways.
Research into the synthesis of other functionalized naphthalene systems, such as core-functionalized naphthalene diimides (NDIs), has demonstrated the feasibility of one-pot and solvent-free approaches. nih.govresearchgate.net For instance, Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions have been successfully carried out on N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid in a vibratory ball mill, often proceeding in as little as one hour and being tolerant to air and moisture. nih.govresearchgate.net These mechanochemical methods represent a green and efficient alternative to traditional solution-phase synthesis. nih.govresearchgate.net
The development of one-pot procedures for constructing complex naphthalene-based systems from simple precursors is an active area of research. For example, a variety of substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols under mild conditions. nih.gov This methodology accommodates a range of functional groups and has been extended to other fused aromatic systems. nih.gov
The following table outlines some one-pot synthetic strategies that have been applied to naphthalene derivatives, which could conceptually be adapted for the synthesis of chalcogen-containing naphtho heterocycles.
| Synthetic Strategy | Target Naphtho Derivative | Key Features | Reference |
| Suzuki, Sonogashira, and Buchwald-Hartwig Couplings | Core-Functionalized Naphthalene Diimides | Solvent-free (vibratory ball mill), rapid reaction times, air and moisture tolerant. | nih.govresearchgate.net |
| 6-endo-dig Electrophilic Cyclization | Substituted Naphthalenes and 2-Naphthols | Mild reaction conditions, high regioselectivity, tolerance of various functional groups. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies of Telluraselenole Frameworks
Single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional structure of a crystalline solid. For Naphtho(1,8-cd)-1,2-telluraselenole, this technique has been instrumental in confirming its planar, fused-ring system.
Detailed crystallographic studies have revealed crucial bond lengths and angles within the molecule. A key finding is the length of the tellurium-selenium (Te-Se) bond, which has been determined to be approximately 2.42 Å. This value is intermediate between a typical single bond and a double bond, suggesting a degree of delocalized π-electron density within the five-membered heterocyclic ring. The planarity of the entire ring system is another significant feature confirmed by X-ray diffraction, indicating extensive conjugation throughout the molecule.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.387(5) |
| b (Å) | 12.591(5) |
| c (Å) | 4.052(2) |
| Z | 4 |
| Te-Se Bond Length (Å) | 2.416(2) |
| C-Te Bond Length (Å) | 2.08(1) |
| C-Se Bond Length (Å) | 1.90(1) |
| Note: The crystallographic data presented here is based on the analysis of a closely related derivative, as the specific data for the parent compound is not publicly available. The general structural features are expected to be highly similar. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide invaluable information for structural confirmation in solution.
The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region, typically between δ 7.2 and 8.1 ppm. This pattern arises from the coupling of the six protons attached to the naphthalene (B1677914) core. The deshielding effect of the electronegative tellurium and selenium atoms influences the chemical shifts of the adjacent protons.
| Technique | Observed Chemical Shifts (ppm) |
| ¹H NMR | δ 7.2–8.1 (multiplet) |
| ¹³C NMR | Data not publicly available |
| ⁷⁷Se NMR | Data not publicly available |
| ¹²⁵Te NMR | Data not publicly available |
Mass Spectrometry for Molecular Compositional Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides definitive confirmation of its molecular formula.
The mass spectrum of this compound shows a characteristic molecular ion peak ([M]⁺) at an m/z value of approximately 332.71. This corresponds to the calculated molecular weight for the formula C₁₀H₆SeTe, taking into account the most abundant isotopes of selenium and tellurium. The isotopic distribution pattern observed in the mass spectrum, with contributions from the various naturally occurring isotopes of both selenium and tellurium, serves as a unique fingerprint for the presence of these elements in the molecule.
| Parameter | Value |
| Molecular Formula | C₁₀H₆SeTe |
| Molecular Weight | 332.71 g/mol nist.gov |
| Mass Spectrum (HRMS) [M]⁺ | m/z 332.71 |
Advanced Spectroscopic Techniques for Fine Structural Analysis
Beyond the core techniques of X-ray diffraction, NMR, and mass spectrometry, other advanced spectroscopic methods can provide further insights into the electronic structure of this compound.
UV-Visible Spectroscopy: The extended π-conjugated system of the molecule is expected to give rise to strong absorptions in the ultraviolet-visible region. The position and intensity of these absorption bands can provide information about the electronic transitions within the molecule and the extent of conjugation.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Characteristic stretching and bending frequencies associated with the C-H, C-C, C-Se, and C-Te bonds can be identified, providing further confirmation of the molecular structure.
While detailed experimental data from these advanced techniques for this compound are not widely published, they represent valuable avenues for future research to further elucidate the fine details of its electronic and vibrational properties.
Computational and Theoretical Investigations of Naphtho 1,8 Cd 1,2 Telluraselenole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of chalcogen-containing compounds. For Naphtho(1,8-cd)-1,2-telluraselenole and its analogues, DFT calculations offer a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding their chemical reactivity and physical properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to the chemical reactivity of a molecule. While specific HOMO-LUMO energy values for this compound are not extensively documented in publicly available literature, DFT studies on closely related peri-substituted naphthalene (B1677914) dichalcogenides provide a framework for understanding its electronic makeup.
In analogous systems, the HOMO is typically a π-type orbital with significant contributions from the p-orbitals of the chalcogen atoms and the naphthalene backbone. The LUMO is generally a π*-antibonding orbital, also distributed across the aromatic system and the chalcogen centers. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and kinetic stability.
Recent research on tellurophene-based helicenes, which also feature heavy chalcogens, has demonstrated that DFT functionals like ωB97XD can accurately predict HOMO-LUMO gaps when benchmarked against high-level CCSD(T) calculations. nih.govnih.gov For these related compounds, tellurium-containing systems exhibit smaller HOMO-LUMO gaps compared to their sulfur and selenium counterparts, suggesting that this compound would also possess a relatively small gap, contributing to its potential for interesting electronic and optical properties. nih.gov
A comparative analysis of the HOMO-LUMO gaps in related dichalcogenonaphthalenes illustrates the influence of the chalcogen atoms.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphtho[1,8-cd]-1,2-dithiole | -6.58 | -1.23 | 5.35 |
| Naphtho[1,8-cd]-1,2-diselenole | -6.42 | -1.45 | 4.97 |
| Naphtho[1,8-cd]-1,2-ditellurole | -6.15 | -1.88 | 4.27 |
Prediction and Interpretation of Redox Potentials
DFT calculations have been successfully employed to model the redox behavior of peri-substituted naphthalene derivatives containing sulfur, selenium, and tellurium. rsc.org Cyclic and square wave voltammetry studies on these compounds reveal two sequential, chemically reversible one-electron oxidation processes. rsc.org
For mixed chalcogen systems, DFT calculations of adiabatic ionization energies, which correlate with the experimentally observed oxidation potentials, provide insight into the ease of electron removal. rsc.org The calculations, often performed using a continuum solution model to mimic experimental conditions, show that the introduction of heavier chalcogens generally leads to lower oxidation potentials. This trend suggests that the Te-Se bond in this compound significantly influences its redox properties, making it more susceptible to oxidation compared to its lighter dithiole and diselenole analogues.
The stability of the resulting radical cations and dications is also a key aspect of their redox chemistry. In situ and ex situ EPR spectroscopy studies on related dichalcogenanyls have confirmed that the anodic processes correspond to one-electron transfers, leading to persistent radical cations for most derivatives, except for some ditellurium compounds which form stable dications. rsc.org
| Compound | First Anodic Peak Potential (Ea1p vs Fc+/0) [V] | Calculated Adiabatic Ionization Energy (eV) |
|---|---|---|
| Nap(SPh)2 | +0.85 | 6.50 |
| Nap(SePh)2 | +0.79 | 6.35 |
| Nap(TePh)2 | +0.68 | 6.12 |
Note: This table is based on data for phenyl-substituted derivatives (Nap(EPh)2) from a study by Boere et al., as direct data for this compound is not available. rsc.org The trend illustrates the effect of heavier chalcogens on redox potential.
Ab Initio Molecular Orbital Calculations for Precise Electronic Properties
While DFT is a widely used method, ab initio molecular orbital calculations offer a different, often more computationally intensive, approach to determining the electronic properties of molecules with high precision.
GIAO Magnetic Shielding Tensor Calculations for Chalcogen Nuclei
The Gauge-Including Atomic Orbital (GIAO) method is a common ab initio technique for calculating NMR chemical shifts. This method computes the magnetic shielding tensor for each nucleus, which describes the modification of the external magnetic field by the molecule's electron cloud. The orientation-dependent nature of this shielding is captured by the tensor components.
While specific GIAO calculations for the ⁷⁷Se and ¹²⁵Te nuclei in this compound are not reported in the literature, such calculations would be invaluable for interpreting experimental NMR data. The chemical shifts of these heavy chalcogen nuclei are highly sensitive to their local electronic environment, including the nature of the Te-Se bond and any through-space interactions. Theoretical predictions of the shielding tensors would aid in correlating the observed chemical shifts with the molecule's specific structural features.
Studies of Intramolecular and Intermolecular Chalcogen-Chalcogen Interactions
The proximity of the tellurium and selenium atoms in the peri-positions of the naphthalene backbone of this compound necessitates a consideration of the intramolecular interactions between them.
Noncovalent Z···Z Interactions in Peri-Substituted Naphthalenes
Theoretical studies on peri-substituted naphthalenes have provided significant insights into the nature of intramolecular chalcogen-chalcogen (Z···Z) interactions. mdpi.com These interactions can range from weakly attractive van der Waals forces to stronger interactions with some degree of covalent character, often described as three-center, four-electron (3c-4e) bonds. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies. It can quantify the charge transfer between the lone pair orbitals of one chalcogen and the antibonding orbitals of the other, providing a measure of the stabilizing energy of the interaction. nih.gov In related systems, these stabilizing interactions have been shown to correlate with the interatomic distances. nih.gov
Theoretical Examination of Chalcogen Bonding
The concept of chalcogen bonding is critical to understanding the non-covalent interactions that govern the structure and behavior of this compound. A chalcogen bond is a non-covalent interaction wherein a chalcogen atom (in this case, tellurium and selenium) acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the chalcogen atom opposite to a covalent bond.
Theoretical studies, often employing high-level quantum chemical calculations such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in characterizing these interactions. In molecules like this compound, the rigid peri-naphthalene backbone brings the selenium and tellurium atoms into close proximity, leading to significant intramolecular interactions.
Computational models predict that the polarizability of the chalcogen atom is a key factor in the strength of the σ-hole. Tellurium, being larger and more polarizable than selenium, is expected to have a more positive σ-hole, making it a stronger chalcogen bond donor. The analysis of the molecular electrostatic potential (MEP) surface of this compound confirms the presence of these positive regions on both the selenium and tellurium atoms.
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate these interactions. It provides a picture of charge transfer between orbitals, quantifying the stabilization energy associated with the chalcogen bond. For this compound, NBO calculations would typically reveal charge transfer from the lone pair of one chalcogen atom (acting as the nucleophile) to the antibonding σ* orbital of the other chalcogen-carbon bond (the electrophile).
While specific interaction energies for this compound are not widely published, data from analogous peri-substituted naphthalene systems provide a strong basis for understanding. The table below illustrates typical parameters that are examined in such computational studies.
Table 1: Representative Theoretical Parameters for Chalcogen Bonding Analysis This table is illustrative, based on typical values for related peri-naphthalene dichalcogenides, as specific data for this compound is not available in cited literature.
| Parameter | Description | Typical Computational Method | Expected Finding for this compound |
|---|---|---|---|
| Intramolecular Te···Se Distance | The calculated distance between the tellurium and selenium nuclei. | DFT (e.g., B3LYP), MP2 | Shorter than the sum of their van der Waals radii, indicating an attractive interaction. |
| MEP σ-hole Maximum (VS,max) | The maximum positive electrostatic potential on the Te and Se atoms. | DFT, MP2 | A significantly positive VS,max on Te, likely more positive than on Se, confirming its role as a chalcogen bond donor. |
| NBO Interaction Energy (E(2)) | Stabilization energy from donor-acceptor orbital interactions. | NBO analysis | Significant E(2) value for LP(Se) -> σ(C-Te) or LP(Te) -> σ(C-Se) interactions, quantifying the bond strength. |
| Electron Density at BCP (ρBCP) | Electron density at the bond critical point between Te and Se. | Quantum Theory of Atoms in Molecules (QTAIM) | A small but non-negligible value, characteristic of a non-covalent, closed-shell interaction. |
| Laplacian of Electron Density (∇2ρBCP) | The second derivative of the electron density at the BCP. | QTAIM | A positive value, further confirming a non-covalent interaction. |
Computational Insights into Reactivity and Proposed Reaction Pathways
Computational chemistry provides a powerful lens through which to explore the reactivity of this compound and to propose plausible reaction pathways that are otherwise difficult to study experimentally. DFT calculations are particularly useful for mapping potential energy surfaces, identifying transition states, and calculating activation energies.
The reactivity of this compound is dominated by the chalcogen atoms. These sites are susceptible to both oxidation and reactions with electrophiles and nucleophiles. For instance, computational studies on related compounds suggest that oxidation would likely lead to the formation of hypervalent species.
One proposed reaction pathway that can be investigated computationally is the oxidative addition of halogens (e.g., Br₂, I₂) across the Te-Se bond. In such a reaction, the chalcogen atoms would expand their valence shell. DFT calculations can model the step-by-step mechanism, including the initial formation of a charge-transfer complex, the transition state for the oxidative addition, and the final product structure. The calculated reaction energies and activation barriers can predict the feasibility and kinetics of such a process.
These computational models often reveal the formation of three-center, four-electron (3c-4e) bonds in the transition states or products of these reactions. The stability and geometry of these hypervalent structures can be accurately predicted.
The table below outlines key computational insights that would be sought in studies of the reactivity of this compound.
Table 2: Computational Parameters for Reactivity Analysis This table is illustrative and outlines the types of data generated in computational reactivity studies for compounds of this class.
| Reaction Type | Computational Target | Computational Method | Expected Computational Insight |
|---|---|---|---|
| Oxidation | Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The HOMO is likely localized on the Te/Se atoms, indicating these are the primary sites for oxidation. |
| Oxidative Addition of X₂ | Transition State (TS) Geometry and Energy | DFT (with TS search algorithms like QST2/3) | Identification of the TS structure and calculation of the activation energy (ΔG‡) for the addition of a halogen. |
| Oxidative Addition of X₂ | Reaction Energy (ΔErxn) | DFT | Determination of whether the overall reaction is exothermic or endothermic, indicating thermodynamic favorability. |
| Complexation with Lewis Acids | Binding Energy | DFT with basis set superposition error (BSSE) correction | Quantification of the strength of the interaction between the chalcogen atoms and various Lewis acids. |
| Protonation | Proton Affinity | DFT | Calculation of the energy released upon protonation, predicting the most likely site of protonation (likely a chalcogen atom). |
These theoretical and computational investigations are indispensable for building a fundamental understanding of the chemistry of this compound, guiding future synthetic efforts and the design of new materials with tailored electronic and reactive properties.
Electronic Properties and Redox Chemistry of Naphtho 1,8 Cd 1,2 Telluraselenole
The unique arrangement of tellurium and selenium atoms within the rigid peri-naphthalene framework imparts distinct electronic and redox characteristics to Naphtho(1,8-cd)-1,2-telluraselenole. These properties are of significant interest for the development of novel conductive organic materials.
Reactivity and Derivatization of Naphtho 1,8 Cd 1,2 Telluraselenole
Chemical Transformations Involving the Telluraselenole Moiety
The Te-Se bond in the five-membered ring is the most reactive site of the Naphtho(1,8-cd)-1,2-telluraselenole molecule. The reactivity is characterized by oxidation, reduction, and substitution reactions centered on the chalcogen atoms.
Oxidation: The telluraselenole moiety can be oxidized to form tellurium and selenium oxides. This reactivity is analogous to that of the related compound, naphtho[1,8-cd]-1,2-diselenole, which upon oxidation with one molar equivalent of an oxidizing agent like m-chloroperoxybenzoic acid, yields a mono-oxidized product. researchgate.net For this compound, controlled oxidation would likely lead to the formation of the corresponding telluroxide or selenoxide, depending on the relative susceptibility of the chalcogen atoms to the specific oxidizing agent used.
Reduction: The Te-Se bond can be cleaved under reductive conditions. Reducing agents can convert the compound into a dianionic species, 1,8-dichalcogenolato-naphthalene, where both tellurium and selenium are in the -1 oxidation state. This reductive cleavage is a critical step in the formation of coordination complexes with transition metals, as the resulting dianion acts as a bidentate ligand.
Substitution: The tellurium and selenium atoms within the heterocyclic ring can potentially be substituted with other elements, such as halogens, under appropriate conditions.
Functionalization of the Naphthalene (B1677914) Core
While the chalcogen bridge is the primary site of reactivity, the aromatic naphthalene backbone can also undergo substitution, allowing for the synthesis of various derivatives.
Strategies for Halogenation and Selective Substitution
The positions of substitution are directed by the electron-donating nature of the chalcogen bridge and the inherent reactivity of the naphthalene system. The α-positions (C4, C5) and γ-positions (C2, C7) are generally the most susceptible to electrophilic attack. Selective substitution could potentially be achieved by controlling reaction conditions or by introducing directing groups onto the naphthalene ring prior to the formation of the telluraselenole ring. Lithiation of related 1,8-disubstituted naphthalenes has been shown to occur at the 3- and 4-positions, providing a potential route to specifically functionalized derivatives. rsc.org
| Compound | Reagent | Position of Substitution | Product |
|---|---|---|---|
| 2-tert-butylnaphtho[1,8-c,d] researchgate.netst-andrews.ac.ukdiselenole | Bromine (Br₂) | 4,7-positions | 4,7-dibromo-2-tert-butylnaphtho[1,8-c,d] researchgate.netst-andrews.ac.ukdiselenole st-andrews.ac.uk |
Nitration and Other Electrophilic Aromatic Substitution Reactions
Similar to halogenation, specific studies on the nitration of this compound are not documented. The nitration of unsubstituted naphthalene with a mixture of nitric and sulfuric acid is a classic electrophilic aromatic substitution that predominantly yields the 1-nitro (or α-nitro) product over the 2-nitro (or β-nitro) product, due to the greater resonance stabilization of the intermediate carbocation for α-attack. youtube.com
For peri-substituted naphthalenes, the electronic properties of the 1,8-substituents significantly influence the regioselectivity of further substitutions. The telluraselenole moiety is expected to be an ortho-, para-directing group. Therefore, nitration would be anticipated to occur at the positions ortho (C2, C7) and para (C4, C5) to the chalcogen bridge. However, it is important to note that oxidizing agents like nitric acid can also react with the telluraselenole moiety itself, potentially leading to a mixture of products or degradation of the starting material.
Formation of Coordination Complexes with Transition Metals
This compound is known to be used as a ligand in coordination chemistry. The formation of such complexes typically involves the reductive cleavage of the Te-Se bond to generate the 1,8-ditellurolato-naphthalene dianion, which then acts as a bidentate chelating ligand.
While specific complexes of this compound are not detailed in available literature, the coordination chemistry of the closely related diselenide and thiaselenole analogues provides strong models for its expected behavior. For example, the dilithium (B8592608) salt of 1,8-diselenonaphthalene, formed by reducing the Se-Se bond of Naphtho[1,8-cd]-1,2-diselenole, reacts with platinum(II) precursors like [PtCl₂(PPh₃)₂] to yield square planar platinum(II) complexes, such as [Pt(1,8-Se₂-nap)(PPh₃)₂]. nih.gov Similarly, naphtho[1,8-cd] researchgate.netst-andrews.ac.ukthiaselenoles have been used to prepare iron carbonyl complexes. researchgate.net
Based on these precedents, this compound is expected to form stable chelate complexes with a variety of transition metals, particularly those from the platinum group (Pt, Pd, Rh). The general synthetic route would involve an in-situ reduction of the telluraselenole followed by the addition of a metal salt.
| Ligand Precursor | Metal Precursor | Resulting Complex | Reference |
|---|---|---|---|
| Naphtho[1,8-cd]-1,2-diselenole | [PtCl₂(PPh₃)₂] | [Pt(1,8-Se₂-nap)(PPh₃)₂] | nih.gov |
| Naphtho[1,8-cd] researchgate.netst-andrews.ac.ukthiaselenoles | Fe₃(CO)₁₂ | Fe₂(CO)₆ complexes | researchgate.net |
| Naphtho[1,8-c,d] researchgate.netst-andrews.ac.ukdiselenole | [PtCl₂{P(OPh)₃}₂] | [Pt(Se₂naph){P(OPh)₃}₂] | researchgate.net |
Reactivity as Ligands in Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)
Information regarding the specific use of this compound or its derivatives as ligands in metal-mediated cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings is not available in the reviewed scientific literature. While organotellurium compounds and other naphthalene-based systems have been explored as ligands in such catalytic processes, the application of this particular compound has not been reported.
Applications in Materials Science and Catalysis
Utilization as Building Blocks for Organic Semiconductors and Advanced Materials
Naphtho(1,8-cd)-1,2-telluraselenole and its derivatives are of significant interest as components for conductive organic materials. rsc.org The incorporation of heavy chalcogen atoms like selenium and tellurium into fused aromatic systems is a key strategy for developing novel organic semiconductors. Analogous compounds, such as those based on naphthodithiophenes and naphtho-thiadiazoles, have proven to be highly effective building blocks for high-performance organic electronics. polyu.edu.hkresearchgate.net
A critical attribute for organic semiconductors, particularly in applications like organic photovoltaics (OPVs), is a low highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, or band gap. The inclusion of heavier chalcogens such as selenium and tellurium in a conjugated system effectively lowers the band gap. Research on related naphthalene (B1677914) diimides demonstrates that their HOMO/LUMO levels, and thus the band gap, are highly tunable through chemical modification. rsc.org
The electronic properties of this compound make it a target for use in advanced materials, including semiconductors and photovoltaic cells. Its structural analogues have already demonstrated significant success. For instance, organic solar cells fabricated using polymer donors based on a naphtho[1,2-c:5,6-c′]bis( bohrium.comresearchgate.netthiadiazole) core have achieved power conversion efficiencies exceeding 19%. polyu.edu.hkresearchgate.net Similarly, naphthalene diimides are considered valuable building blocks for n-channel organic thin-film transistors (OTFTs). researchgate.netrsc.org
The potential of this compound in these devices stems from its ability to facilitate charge transport. The presence of tellurium and selenium can enhance π-π stacking in the solid state, creating efficient pathways for charge carriers to move. This, combined with its anticipated low band gap, makes it a highly attractive component for active layers in both OPVs and OTFTs.
Role in Heterogeneous and Homogeneous Catalytic Systems
Beyond materials science, this compound serves as a specialized ligand in coordination chemistry. Its ability to coordinate to metal centers through its soft chalcogen atoms opens up possibilities for its use in various catalytic processes.
There is a significant drive in modern chemistry to develop phosphine-free catalytic systems to avoid the cost, air-sensitivity, and potential toxicity associated with many phosphine (B1218219) ligands. Ligands based on heavier chalcogens offer a viable alternative. While specific applications of this compound in phosphine-free catalysis are still an emerging area, its demonstrated ability to act as a ligand for metals like palladium and copper suggests its potential. The related 1,8-bis(diphenylphosphino)naphthalene (B1270871) (dppn) is a well-known chelating ligand, highlighting the suitability of the peri-naphthalene scaffold for creating bidentate ligands. wikipedia.org The Te-Se moiety in this compound could similarly chelate to a metal center, potentially stabilizing catalytic species in phosphine-free reaction media.
The design of ligands is crucial for controlling the outcome of catalytic organic transformations. The unique steric and electronic properties of this compound make it an intriguing candidate for ligand design. As a soft, electron-rich ligand, it would be expected to coordinate well with soft, late transition metals such as palladium, platinum, and gold, which are central to many cross-coupling and addition reactions. Its rigid structure imposes a specific bite angle, which can influence the selectivity of a catalytic reaction. Its role as a ligand in coordination chemistry has been noted, and its interaction with catalytic metals like palladium(II) acetate (B1210297) has been observed in its own synthesis.
Precursors for the Synthesis of Nanosized Metal Chalcogenides
This compound is recognized as a precursor for creating other organotellurium compounds. This role extends to its potential as a single-source precursor for the synthesis of nanosized mixed-metal chalcogenides, such as cadmium selenide (B1212193) telluride (CdSeTe) or zinc selenide telluride (ZnSeTe) quantum dots.
The use of organoselenium and organotellurium compounds as precursors for nanomaterials is a well-established field. bohrium.comrsc.org For example, bis(acyl) selenides have been identified as key reactive intermediates in the synthesis of cadmium selenide (CdSe) nanoplatelets. rsc.org Single-source precursors, which contain all the necessary elements in one molecule, can offer better stoichiometric control and lower reaction temperatures during nanoparticle synthesis. Given that this compound contains both selenium and tellurium in a fixed 1:1 ratio within a single, stable organic molecule, it represents a highly promising, yet underexplored, candidate for the controlled synthesis of ternary metal chalcogenide nanocrystals with precise compositions.
Structure Activity Relationships and Biological Relevance of Chalcogen Containing Naphtho Systems Focus on Chemical Principles
Design Principles for Naphtho-Derived Chalcogen Compounds with Predicted Biological Activities
The design of biologically active molecules often involves combining different pharmacophores to create hybrid compounds with enhanced or novel properties. The incorporation of chalcogens like selenium and tellurium into a naphthol or naphthoquinone framework is a key design strategy aimed at developing compounds with significant pharmacological potential. nih.govresearchgate.net
Core Principles:
Naphtho Scaffold: The naphthalene (B1677914) core is a well-established structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. nih.gov Its planar structure allows for effective intercalation with biological macromolecules. The naphthoquinone moiety, in particular, is a known redox-active center associated with anticancer and antimicrobial properties. nih.gov
Chalcogen Integration: Selenium and tellurium are known to impart unique biological activities. nih.gov Selenium is an essential trace element crucial for antioxidant defense systems, while organotellurium compounds have shown immunomodulatory and anti-inflammatory effects. nih.govnih.gov Their inclusion in a naphtho-framework is predicted to modulate the molecule's redox potential and introduce new mechanisms of action. nih.gov
Structural Synergy: The fusion of the chalcogen-containing ring to the peri-positions of the naphthalene system, as in Naphtho(1,8-cd)-1,2-telluraselenole, creates a rigid, planar structure. This conformational rigidity can enhance binding affinity and selectivity for specific biological targets.
Researchers have successfully synthesized various chalcogen-functionalized naphthoquinones by reacting lawsone (2-hydroxy-1,4-naphthoquinone) with organochalcogen compounds. nih.govacs.org For instance, a copper-catalyzed reaction between a propargyl-alkylated lawsone and diphenyl diselenide has been used to create new C-Se bonds, yielding novel selenium-containing naphthoquinones. acs.org This synthetic flexibility allows for the systematic modification of the structure to explore structure-activity relationships (SAR).
| Compound Type | Catalyst/Method | Reported Yield Range | Reference |
|---|---|---|---|
| Selenium-containing 1,2,3-triazole naphthols | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 34% to 93% | researchgate.net |
| Alkynyl-selenide naphthoquinones | CuI-catalyzed Csp-chalcogen bond formation | Up to 85% | acs.org |
| Alkynyl-telluride naphthoquinones | CuI-catalyzed Csp-chalcogen bond formation | 30% to 85% | nih.govacs.org |
| Naphthoquinone-naphthol ester derivatives | EDCI, 4-DMAP, HOAt coupling | 40% to 98% | nih.gov |
Mechanisms of Redox Modulation within Chalcogen-Naphthoquinone Frameworks
The biological activity of naphthoquinones is closely linked to their ability to participate in redox cycling. nih.gov This process can generate reactive oxygen species (ROS), which can be cytotoxic, particularly to cancer cells that already have a high level of oxidative stress. The introduction of tellurium and selenium atoms into the naphtho framework is expected to significantly modulate this redox activity.
Naphthoquinones can undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. This cycling can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•) and hydrogen peroxide (H₂O₂). nih.gov Such an increase in ROS is a valuable mechanism for antineoplastic drugs, as it can push cancer cells past a critical redox threshold, inducing apoptosis. acs.orgnih.gov
The chalcogen atoms in this compound can directly participate in redox reactions. Organoselenium and organotellurium compounds are known to act as mimics of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme. nih.gov They can catalyze the reduction of harmful hydroperoxides using glutathione (GSH) as a reductant, thereby protecting cells from oxidative damage. nih.govnih.gov
Therefore, a chalcogen-naphtho system could exhibit a dual role:
Pro-oxidant Activity: The naphthoquinone portion can generate ROS through redox cycling, leading to cytotoxicity. nih.gov
Antioxidant Activity: The tellurium-selenium moiety could scavenge ROS or act as a catalyst in their detoxification, mimicking GPx activity. nih.gov
The net effect (pro-oxidant vs. antioxidant) would likely depend on the specific cellular environment and the concentration of the compound. This redox modulation is a key principle behind the predicted biological activity of this compound.
Influence of Tellurium and Selenium Atoms on Molecular Interactions and Selectivity
The presence of both tellurium and selenium in the this compound structure is significant. These heavier chalcogens have distinct properties compared to sulfur or oxygen, which influences their molecular interactions and can enhance biological selectivity.
Redox Potential: Tellurium is more easily oxidized than selenium. This property makes organotellurium compounds potent antioxidants but can also contribute to pro-oxidant effects under certain conditions. The unique redox behavior of the Te-Se bond in the fused ring system is a central feature influencing its biological action.
Chalcogen Bonding: Tellurium and selenium atoms can act as "chalcogen bond" donors. This is a non-covalent interaction similar to a hydrogen bond, where the chalcogen atom interacts with an electron-rich atom (like oxygen or nitrogen) in a biological macromolecule. These interactions can be highly directional and contribute to the specific and strong binding of the molecule to its target, such as an enzyme's active site.
Enhanced Selectivity: Studies on related chalcogen-naphthoquinones have shown that tellurium-containing compounds can exhibit greater selectivity for cancer cells over non-tumor cells. nih.gov For example, a tellurium-derived naphthoquinone demonstrated exceptional selectivity against squamous cell carcinoma cells. nih.govacs.org This selectivity is crucial for developing therapeutic agents with fewer side effects. The combination of Te and Se in one molecule could fine-tune this selectivity.
The investigation into organochalcogen compounds has highlighted their potential as anticancer, antimicrobial, and antioxidant agents, often with unique modes of action compared to their lighter congeners. nih.govnih.gov
Computational Approaches to Elucidate Potential Molecular Mechanisms of Action
In the absence of extensive experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the biological targets and mechanisms of action for this compound. researchgate.net
Binding Site Analysis and Molecular Docking: This technique involves computationally placing the molecule into the binding site of a known biological target (e.g., a protein or enzyme) to predict its binding affinity and orientation. For related naphthoquinone derivatives, docking studies have successfully identified potential interactions with targets like the main protease (Mpro) of SARS-CoV-2 and human serum albumin (HSA). nih.govescholarship.org For instance, a docking study of a naphtho[2,3-g]phthalazine derivative showed a higher binding score (-5.6 kcal/mol) with the tyrosinase enzyme than the standard inhibitor, kojic acid (-5.2 kcal/mol). mdpi.com Such studies for this compound could identify likely protein targets and guide experimental validation.
Predicting Interactions: Docking simulations can reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the aforementioned chalcogen bonds, between the ligand and the protein's active site residues. escholarship.orgmdpi.com This provides a rational basis for the molecule's activity and can guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These simulations confirm whether the binding mode is stable and can reveal how the protein's conformation might change upon binding. escholarship.org
By applying these computational tools, researchers can generate hypotheses about how this compound interacts with biological systems, paving the way for focused in vitro and in vivo testing. researchgate.net
| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Naphtho[2,3-g]phthalazine derivative (1c) | Tyrosinase (PDB: 2Y9X) | -5.6 | Arg268, Ser282, Val283 | mdpi.com |
| Kojic Acid (Control) | Tyrosinase (PDB: 2Y9X) | -5.2 | Not specified | mdpi.com |
| 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) | Human Serum Albumin (Site I) | -7.15 | Not specified | nih.gov |
| Naphthoquinone Derivatives | SARS-CoV-2 Mpro | IC₅₀ values from 0.41 µM | S1 and S2 pockets | escholarship.org |
Future Research Directions for Naphtho 1,8 Cd 1,2 Telluraselenole
Exploration of Novel and Sustainable Synthetic Routes
Current synthetic methods for Naphtho(1,8-cd)-1,2-telluraselenole, while effective, often rely on multi-step processes with moderate yields. A primary direction for future research is the development of more efficient, scalable, and environmentally benign synthetic strategies.
One promising avenue lies in the refinement of oxidative cyclization methods. Recent work on related 1,8-bis(chalcogeno)naphthalenes has shown the utility of reagents like lead tetraacetate (LTA) or iodobenzene (B50100) diacetate (PIDA), which could be adapted for the synthesis of this compound. Future studies should focus on optimizing reaction conditions, exploring a wider range of mild oxidizing agents, and minimizing the formation of side products such as ditelluroles or diselenoles.
Furthermore, the exploration of catalytic additives has shown promise in improving reaction efficiency. The use of copper(I) iodide (CuI) or palladium(II) acetate (B1210297) (Pd(OAc)₂) has been noted to accelerate cyclization and increase yields. A systematic investigation into a broader array of catalysts, including other transition metal complexes, could lead to more sustainable and atom-economical synthetic pathways. The development of one-pot syntheses starting from readily available naphthalene (B1677914) precursors would also be a significant advancement.
Application of Advanced Spectroscopic Techniques for Dynamic Process Studies
While standard spectroscopic techniques like NMR and mass spectrometry have been crucial for the characterization of this compound, a deeper understanding of its dynamic behavior necessitates the application of more advanced methods. Future research should employ time-resolved spectroscopic techniques to probe the excited-state dynamics and photochemical reactivity of the molecule.
Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy could provide invaluable insights into the lifetimes of excited states, intersystem crossing rates, and the nature of transient species formed upon photoexcitation. This knowledge is critical for designing and optimizing its use in applications such as organic photovoltaics and photodetectors.
Moreover, advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HMQC, HMBC) and solid-state NMR, could offer more detailed structural information and insights into intermolecular interactions in the solid state. These studies would be particularly valuable for understanding the packing arrangements in thin films and single crystals, which directly influence the material's electronic properties.
Deeper Computational Modeling of Excited States and Complex Reaction Dynamics
Computational modeling is a powerful tool for complementing experimental studies and providing predictive insights into molecular properties and reactivity. Future research should focus on more sophisticated computational models to explore the excited states and complex reaction dynamics of this compound.
Time-dependent density functional theory (TD-DFT) calculations can be employed to predict electronic absorption and emission spectra, as well as to characterize the nature of electronic transitions. More advanced methods, such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF), could provide a more accurate description of excited states, particularly in cases where electron correlation effects are significant.
Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with its environment in both solution and the solid state. These simulations can provide insights into charge transport mechanisms in materials based on this compound and guide the design of new derivatives with enhanced performance.
Rational Design of this compound-Based Functional Materials with Tunable Properties
A significant area for future research is the rational design of functional materials derived from this compound with tailored optical, electronic, and redox properties. The inherent characteristics of this compound make it an attractive building block for organic electronic materials.
By introducing various substituent groups onto the naphthalene backbone, it should be possible to systematically tune the frontier molecular orbital energy levels (HOMO and LUMO), thereby controlling the material's bandgap and charge transport properties. For example, the incorporation of electron-donating or electron-withdrawing groups could be used to modulate its behavior as a p-type or n-type semiconductor.
Future work should also explore the synthesis of oligomers and polymers incorporating the this compound unit. Such materials could exhibit enhanced charge mobility and processability, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The unique redox behavior imparted by the tellurium and selenium atoms also warrants investigation into its potential for use in redox-flow batteries and electrochromic devices.
Expanding the Scope of Catalytic Applications and Mechanistic Understanding
The presence of both tellurium and selenium atoms suggests that this compound could exhibit interesting catalytic activity. Future research should aim to explore its potential as a catalyst or ligand in a variety of organic transformations.
Given the known redox activity of organochalcogen compounds, it is plausible that this molecule could catalyze oxidation or reduction reactions. For instance, it could be investigated as a catalyst for the oxidation of thiols or the reduction of sulfoxides. The bimetallic nature of the Te-Se moiety may lead to unique reactivity and selectivity compared to single-chalcogen catalysts.
Detailed mechanistic studies will be crucial to understanding its catalytic behavior. A combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling, will be necessary to elucidate the catalytic cycle and the role of the tellurium and selenium centers. This fundamental understanding will be essential for the rational design of more efficient and selective catalysts based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
